A Technical Guide to the Sigma-2 Receptor Binding Affinity of CB-64D
A Technical Guide to the Sigma-2 Receptor Binding Affinity of CB-64D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of CB-64D, a notable ligand with high affinity and selectivity for the sigma-2 (σ2) receptor. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a key target in various pathological conditions, including cancer and neurodegenerative diseases, due to its high expression in proliferating cells.[1][2][3] CB-64D, the (+)-1R,5R enantiomer of (E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, has emerged as a valuable pharmacological tool for the characterization of this receptor.[4] This guide synthesizes the available quantitative binding data, outlines the experimental protocols used for its characterization, and illustrates the associated signaling pathways.
Quantitative Binding Affinity of CB-64D
CB-64D exhibits a strong and selective binding affinity for the sigma-2 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized below. These values were determined through radioligand binding assays.
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |
| Sigma-2 (σ₂) | CB-64D | 16.5 | 185-fold for σ₂ | [4] |
| Sigma-1 (σ₁) | CB-64D | 3063 | [4][5] | |
| Mu (µ) Opioid | CB-64D | 37.6 | [4] |
Table 1: Binding affinities of CB-64D for sigma and mu-opioid receptors.[4]
The data clearly indicates that CB-64D has a significantly higher affinity for the sigma-2 receptor compared to the sigma-1 receptor, with a 185-fold selectivity.[4] It is important to note, however, that CB-64D also shows high affinity for the mu (µ) opioid receptor.[4]
Experimental Protocol: Radioligand Binding Assay
The binding affinity of CB-64D for the sigma-2 receptor is typically determined using a competitive radioligand binding assay. The following protocol is a standard methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., CB-64D) for the sigma-2 receptor.
Materials:
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Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.[6][7]
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Masking Ligand: (+)-pentazocine to block the binding of [³H]-DTG to sigma-1 receptors.[3][6]
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Tissue Preparation: Membrane homogenates from a source with high expression of sigma-2 receptors, such as rat liver or specific tumor cell lines.[3]
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Test Compound: CB-64D at various concentrations.
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Assay Buffer: Tris-HCl buffer.
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Filtration System: Glass fiber filters and a vacuum manifold.
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Scintillation Counter: For measuring radioactivity.
Procedure:
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Membrane Preparation: Homogenize the selected tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
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Assay Setup: In a multiwell plate, combine the membrane homogenate, a fixed concentration of [³H]-DTG, and (+)-pentazocine.
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Competition: Add varying concentrations of the test compound (CB-64D) to the wells. Include control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity sigma-2 ligand).
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Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
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Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
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Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from this curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Sigma-2 Receptor Signaling Pathways
The sigma-2 receptor (TMEM97) is located in the endoplasmic reticulum and is involved in various cellular processes.[1] It often forms a complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1) to regulate these functions.[8][9] Sigma-2 receptor activation can influence calcium signaling, cell proliferation, and cell death.[1]
Activation of the sigma-2 receptor by ligands like CB-64D can lead to the modulation of several downstream signaling cascades. While the precise mechanisms are still under investigation, key pathways include the regulation of calcium channels and potassium channels, and interactions with other proteins like the epidermal growth factor receptor (EGFR).[1][2]
Conclusion
CB-64D is a potent and selective sigma-2 receptor ligand that has proven invaluable for the pharmacological study of this receptor. Its high affinity makes it a useful tool for competitive binding assays and for investigating the physiological and pathological roles of the sigma-2 receptor. While its affinity for the mu-opioid receptor necessitates careful experimental design and interpretation, CB-64D remains a cornerstone ligand for researchers in the field. Further studies utilizing CB-64D and similar compounds will continue to elucidate the complex signaling mechanisms of the sigma-2 receptor and its potential as a therapeutic target in various diseases.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB-64D and CB-184: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
